(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one
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Overview
Description
(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one is a nucleoside analog, which is a structural component of nucleic acids such as DNA and RNA. This compound is characterized by a purine base (adenine) attached to a ribose sugar molecule. Nucleoside analogs are significant in various biological processes and have applications in medical and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one typically involves the following steps:
Glycosylation Reaction: The purine base (adenine) is glycosylated with a protected ribose derivative under acidic conditions.
Deprotection: The protecting groups on the ribose are removed under mild conditions to yield the desired nucleoside.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated synthesizers. The process includes:
Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized compound.
Quality Control: Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy ensure the compound’s purity and structural integrity.
Chemical Reactions Analysis
Types of Reactions
(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Adenine derivatives with oxidized ribose.
Reduction Products: Deoxyadenosine analogs.
Substitution Products: N-alkylated or N-acylated adenine derivatives.
Scientific Research Applications
(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The compound exerts its effects by incorporating into nucleic acids, thereby interfering with DNA and RNA synthesis. It targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases. This interference can inhibit viral replication and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Deoxyadenosine: Lacks the hydroxyl group at the 2’ position of the ribose.
Adenosine: Contains a hydroxyl group at the 2’ position but lacks modifications at other positions.
Vidarabine: An antiviral nucleoside analog with a similar structure but different stereochemistry.
Uniqueness
(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one is unique due to its specific stereochemistry and hydroxyl group modifications, which confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C10H11N5O4 |
---|---|
Molecular Weight |
265.23 g/mol |
IUPAC Name |
(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one |
InChI |
InChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6,10,16-17H,1H2,(H2,11,12,13)/t4-,6-,10-/m1/s1 |
InChI Key |
ZKZUACIRGMNHKU-FAWMWEEZSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C(=O)[C@@H]([C@H](O3)CO)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(=O)C(C(O3)CO)O)N |
Origin of Product |
United States |
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